(1-cyclopentyl-4-methyl-1H-imidazol-2-yl)methanol
CAS No.:
Cat. No.: VC13595660
Molecular Formula: C10H16N2O
Molecular Weight: 180.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H16N2O |
|---|---|
| Molecular Weight | 180.25 g/mol |
| IUPAC Name | (1-cyclopentyl-4-methylimidazol-2-yl)methanol |
| Standard InChI | InChI=1S/C10H16N2O/c1-8-6-12(10(7-13)11-8)9-4-2-3-5-9/h6,9,13H,2-5,7H2,1H3 |
| Standard InChI Key | VKJWAASIDCGMOO-UHFFFAOYSA-N |
| SMILES | CC1=CN(C(=N1)CO)C2CCCC2 |
| Canonical SMILES | CC1=CN(C(=N1)CO)C2CCCC2 |
Introduction
Structural and Molecular Characteristics
Core Architecture
(1-Cyclopentyl-4-methyl-1H-imidazol-2-yl)methanol features a five-membered imidazole ring substituted at the 1-position with a cyclopentyl group and at the 4-position with a methyl group. A hydroxymethyl (-CH₂OH) moiety is attached to the 2-position, conferring polarity to the otherwise hydrophobic imidazole scaffold. The cyclopentyl group introduces steric bulk, which may influence reactivity and intermolecular interactions .
Table 1: Key Molecular Descriptors
Synthesis and Optimization
Proposed Mechanism
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Imidazole Ring Formation: Condensation of cyclopentylamine with α-ketoaldehydes or α-diketones under acidic conditions generates the imidazole core.
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Methylation: Selective methylation at the 4-position using methyl iodide or dimethyl sulfate.
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Hydroxymethylation: Introduction of the hydroxymethyl group via Mannich reaction or formylation followed by reduction .
Physicochemical and Computational Analysis
Solubility and Partitioning
The compound’s solubility profile, predicted using the Ali method, indicates high solubility in polar solvents (373.0 mg/mL), aligning with its hydroxymethyl functionality . The calculated LogP of 0.52 suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility—a critical factor in drug design.
Spectroscopic Characterization
¹H NMR Predictions:
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Cyclopentyl protons: δ 1.5–2.1 ppm (multiplet, 8H)
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Imidazole protons: δ 7.3–7.8 ppm (singlets, 2H)
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Hydroxymethyl: δ 4.6 ppm (broad singlet, -OH), δ 4.1 ppm (singlet, -CH₂-) .
Mass Spectrometry:
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Expected molecular ion peak at m/z 180.25 (M⁺) with fragmentation patterns arising from cyclopentyl cleavage and imidazole ring decomposition .
| Precaution | Protocol |
|---|---|
| Personal Protection | Gloves, goggles, lab coat |
| Ventilation | Use fume hood for synthesis |
| Storage | Cool, dry place away from oxidizers |
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